molecular formula C6H5Br2NS B13202669 5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole

5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole

Cat. No.: B13202669
M. Wt: 282.99 g/mol
InChI Key: FQZVLNSECMMXKL-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dibromoethenyl group and a methyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with a dibromoethenylating agent. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromoethenyl group to a simpler alkene or alkane.

    Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoles.

Scientific Research Applications

5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole is unique due to its specific combination of a thiazole ring and a dibromoethenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H5Br2NS

Molecular Weight

282.99 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H5Br2NS/c1-4-5(2-6(7)8)10-3-9-4/h2-3H,1H3

InChI Key

FQZVLNSECMMXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C=C(Br)Br

Origin of Product

United States

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